Cas no 318469-16-8 (3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride)

3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride Chemical and Physical Properties
Names and Identifiers
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- 3-ETHOXY-3-OXO-1-[3-(TRIFLUOROMETHYL)ANILINO]-1-PROPEN-1-AMINIUM CHLORIDE
- ETHYL 3-AMINO-3-[3-(TRIFLUOROMETHYL)ANILINO]PROP-2-EN-1-OATE HYDROCHLORIDE
- 3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride
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- MDL: MFCD00243964
Experimental Properties
- Melting Point: 158-160
3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB230142-500mg |
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride; . |
318469-16-8 | 500mg |
€315.00 | 2024-04-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587020-1g |
Ethyl 3-amino-3-((3-(trifluoromethyl)phenyl)amino)acrylate hydrochloride |
318469-16-8 | 98% | 1g |
¥4851.00 | 2024-08-02 | |
Apollo Scientific | PC8466-500mg |
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride |
318469-16-8 | 500mg |
£207.00 | 2024-05-23 | ||
Ambeed | A918724-5g |
Ethyl (2E)-3-amino-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate hydrochloride |
318469-16-8 | 95% | 5g |
$1045.0 | 2023-03-20 | |
A2B Chem LLC | AI78888-5mg |
ethyl (2E)-3-amino-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate hydrochloride |
318469-16-8 | >95% | 5mg |
$200.00 | 2024-04-20 | |
A2B Chem LLC | AI78888-500mg |
ethyl (2E)-3-amino-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate hydrochloride |
318469-16-8 | >95% | 500mg |
$340.00 | 2024-04-20 | |
A2B Chem LLC | AI78888-1g |
ethyl (2E)-3-amino-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate hydrochloride |
318469-16-8 | >95% | 1g |
$534.00 | 2024-04-20 | |
A2B Chem LLC | AI78888-10mg |
ethyl (2E)-3-amino-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate hydrochloride |
318469-16-8 | >95% | 10mg |
$220.00 | 2024-04-20 | |
abcr | AB230142-500 mg |
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride; . |
318469-16-8 | 500MG |
€299.00 | 2022-09-01 | ||
TRC | E155625-250mg |
3-Ethoxy-3-oxo-1-[3-(trifluoromethyl)anilino]-1-propen-1-aminium chloride |
318469-16-8 | 250mg |
$ 975.00 | 2022-06-05 |
3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride Related Literature
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
Additional information on 3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride
Introduction to 3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride (CAS No. 318469-16-8)
3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride, identified by the CAS number 318469-16-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its unique structural features, which include an ethoxy group, a trifluoromethyl substituent, and an amine-nitroso linkage. The presence of these functional groups imparts distinct chemical properties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride is highly intricate, featuring a conjugated system that includes a double bond and an amine-nitroso moiety. This arrangement not only contributes to its reactivity but also opens up possibilities for diverse biological interactions. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents.
In recent years, there has been growing interest in the development of compounds that exhibit inhibitory effects on specific enzymatic pathways implicated in various diseases. The ethoxy and oxo groups in this molecule suggest potential interactions with biological targets such as kinases and oxidoreductases. Preliminary studies have indicated that derivatives of this compound may possess pharmacological activity relevant to inflammatory and neoplastic conditions. The amine-nitroso linkage, a rare structural motif, has been associated with compounds that demonstrate both antioxidant and pro-apoptotic properties.
One of the most compelling aspects of 3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride is its potential as a scaffold for structure-based drug design. The compound's ability to undergo selective modifications allows researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of additional functional groups at the propenyl position could lead to enhanced solubility or improved tissue penetration. Such modifications are essential for optimizing drug delivery systems and maximizing therapeutic efficacy.
The synthesis of 3-Ethoxy-3-oxo-1-3-(trifluoromethyl)anilino-1-propen-1-aminium chloride presents unique challenges due to its complex architecture. However, advancements in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and photoredox catalysis have been instrumental in constructing the desired molecular framework. These innovations not only streamline the synthetic process but also enable the preparation of analogs with tailored properties.
From a medicinal chemistry perspective, the exploration of 3-Ethoxy-3-oxyo-anilino-propenylamine derivatives has opened up new avenues for therapeutic intervention. The compound's structural features align well with emerging trends in drug discovery, particularly those focusing on multitarget inhibition and modularity. By leveraging computational modeling and high-throughput screening, researchers can rapidly identify derivatives with enhanced biological activity. This approach aligns with the broader goal of accelerating the development of next-generation pharmaceuticals.
The potential applications of CAS No 318469 16 8 extend beyond traditional small-molecule drugs. Its unique chemical profile makes it suitable for use as an intermediate in the synthesis of more complex bioactive molecules. Additionally, the compound's ability to participate in non-covalent interactions suggests its utility in designing novel biomaterials and drug delivery systems. These applications underscore the importance of investing in fundamental research to uncover the full potential of such compounds.
In conclusion, 3-Ethoxy 3 oxo 13 trifluoromethyl anilino 11 propenylamine chloride represents a fascinating subject of study in medicinal chemistry. Its intricate structure, combined with its promising biological properties, positions it as a valuable asset in the quest for innovative therapeutics. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a significant role in addressing unmet medical needs across various disease domains.
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